molecular formula C21H20N4O4 B10990170 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B10990170
M. Wt: 392.4 g/mol
InChI Key: WGICAVJQRPAEPQ-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a combination of furan, pyridazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridazine intermediates, followed by their coupling with the indole derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs.

Scientific Research Applications

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • **N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
  • **N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-oxo-1,4-thiazepane-3-carboxamide

Uniqueness

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to its specific combination of furan, pyridazine, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H20N4O4/c1-28-15-4-5-17-16(11-15)14(12-23-17)8-9-22-20(26)13-25-21(27)7-6-18(24-25)19-3-2-10-29-19/h2-7,10-12,23H,8-9,13H2,1H3,(H,22,26)

InChI Key

WGICAVJQRPAEPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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